

Comparative spectroscopic analysis of santene and its precursors.

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Compound of Interest

Compound Name: Santene

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Comparative Spectroscopic Analysis of Santene and Its Precursors

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **santene** and its key chemical precursors. This guide provides a comparative analysis of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols and synthesis pathways.

This publication offers a comprehensive comparison of the spectroscopic characteristics of **santene** and its precursors, including camphene, nopinone, α -pinene, and β -pinene. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing synthetic and analytical workflows, this guide serves as a valuable resource for the identification and analysis of these compounds in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **santene** and its precursors. This data is essential for the identification and differentiation of these closely related bicyclic monoterpenes.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound	H-1	H-2	H-3	H-4	H-5	H-6	H-7	H-8	H-9	H-10
Santene	2.89 (br s)	-	-	2.89 (br s)	1.55 (m)	1.07 (m), 1.65 (m)	1.25 (m)	1.59 (s)	1.59 (s)	-
Camphene	2.67 (br t)	-	4.72 (s), 4.49 (s)	1.90 (m)	1.40 (m)	1.69 (m)	1.22 (m), 1.05 (s)	1.02 (s)	-	-
Nopinone	2.55 (m)	-	2.65 (m)	2.25 (m)	2.05 (m)	1.58 (d)	0.88 (s)	1.34 (s)	-	-
α -Pinenol ^[1]	1.93 (m)	5.19 (br s)	-	2.20 (m)	2.07 (m)	2.33 (m)	1.16 (m)	0.84 (s)	1.26 (s)	1.66 (s)
β -Pinenol ^[2] ^[3]	2.04 (m)	-	4.10 (m), 5.08 (m)	2.16 (m)	1.75 (m)	1.68 (m)	1.60 (m)	0.88 (s)	1.11 (s)	-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound	C-1	C-2	C-3	C-4	C-5	C-6	C-7	C-8	C-9	C-10
Santene	50.8	129.5	129.5	45.3	29.9	23.1	37.0	14.1	14.1	-
Camphene	49.3	165.8	106.5	42.5	26.9	30.1	39.8	29.4	29.8	-
Nopinone	58.1	215.8	41.2	26.3	26.3	40.8	22.9	21.3	-	-
α -Pinene	47.1	144.6	116.0	31.5	31.3	40.8	38.0	26.3	20.8	23.0
β -Pinene[2]	55.0	153.4	106.7	22.8	39.5	38.9	27.0	26.2	22.9	-

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands, cm^{-1})

Compound	C=C Stretch	C-H Stretch (sp^2)	C-H Stretch (sp^3)	C=O Stretch
Santene	~1660	~3040	2850-2960	-
Camphene	~1650	~3075	2870-2960	-
Nopinone	-	-	2870-2960	~1745
α -Pinene[4]	~1658	~3070	2820-2980	-
β -Pinene	~1640	~3070	2850-2960	-

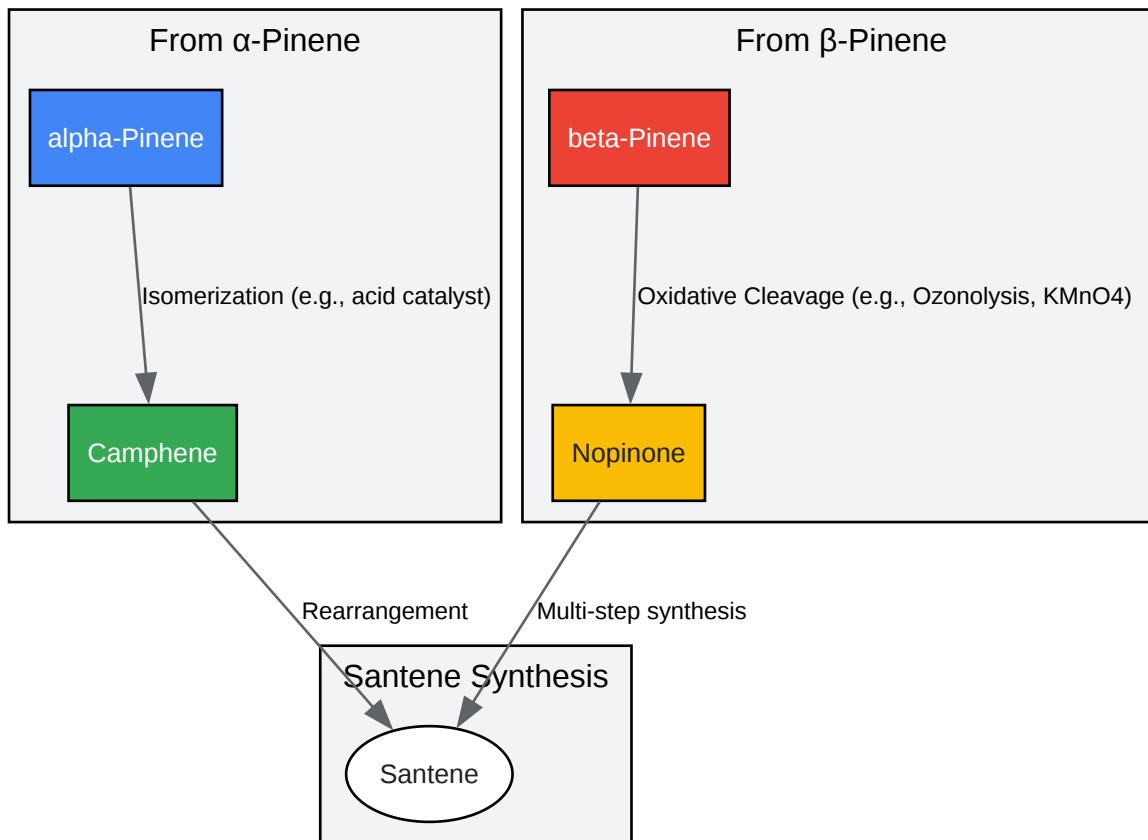
Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Major Fragments
Santene	122	93	107, 79, 77, 67
Camphene[5]	136	93	121, 107, 79, 67
Nopinone	138	83	123, 95, 69, 55
α-Pinene[4]	136	93	121, 92, 91, 77
β-Pinene[6]	136	93	121, 79, 69, 41

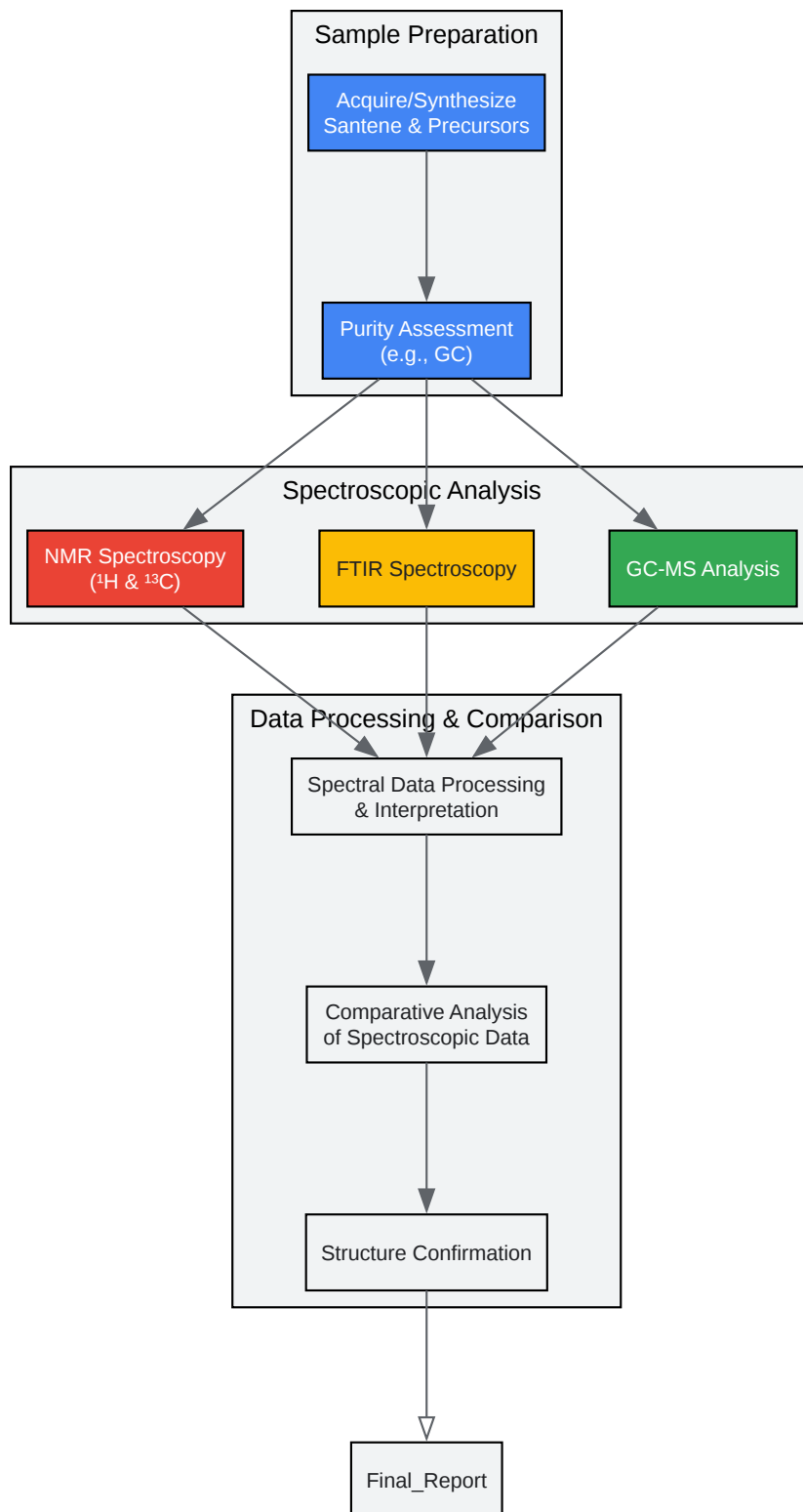
Synthesis Pathways

The following diagram illustrates the common synthetic routes from α-pinene and β-pinene to camphene and nopinone, which are precursors to **santene**.

Synthesis Pathways to Santene Precursors



Comparative Spectroscopic Analysis Workflow

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